molecular formula C20H15NO2 B3063139 Phenol, 4,4'-indole-2,3-diyldi- CAS No. 5890-93-7

Phenol, 4,4'-indole-2,3-diyldi-

Cat. No.: B3063139
CAS No.: 5890-93-7
M. Wt: 301.3 g/mol
InChI Key: MGOARPQWMKCCSF-UHFFFAOYSA-N
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Description

Phenol, 4,4'-indole-2,3-diyldi-, with the IUPAC name 4-[2-(4-hydroxyphenyl)-1H-indol-3-yl]phenol, is a bifunctional aromatic compound of molecular formula C₂₀H₁₅NO₂ and a molecular weight of 301.3 g/mol . Its structure features a rigid, planar indole heterocycle core with para-hydroxyphenyl substituents at its 2- and 3-positions, creating a conjugated system that is of significant interest in materials science and biomedical research . This specific architecture is key to its properties, potentially enabling strong π-π stacking and hydrogen-bonding interactions. Exclusive research data for this compound includes predicted Collision Cross Section (CCS) values for various ionized states, such as 168.8 Ų for [M+H]⁺ and 175.6 Ų for [M-H]⁻, which are critical for its identification and characterization in mass spectrometry-based analytical workflows . The compound's structural motif, which incorporates indole and phenol functional groups, is highly relevant in advanced polymer research. For instance, studies have shown that incorporating indole-based monomers, such as N-(2-indolethyl)methacrylamide (IEMA), into guanidinium-containing methacrylamide terpolymers can enhance DNA binding affinity and facilitate the formation of stable, small polyplex nanoparticles (~100 nm) for gene delivery applications . This demonstrates the value of the indole pharmacophore in the design of non-viral transfection agents. Furthermore, indole derivatives are extensively investigated for their broad biological potential, including antiviral, anti-inflammatory, and anticancer activities, making them privileged scaffolds in medicinal chemistry and drug discovery . Researchers can leverage this compound as a key intermediate or building block for developing novel therapeutic candidates or functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5890-93-7

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-1H-indol-3-yl]phenol

InChI

InChI=1S/C20H15NO2/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)21-20(19)14-7-11-16(23)12-8-14/h1-12,21-23H

InChI Key

MGOARPQWMKCCSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Other CAS No.

5890-93-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Bisphenol A (BPA)
  • Molecular Formula : C₁₅H₁₆O₂
  • Structure: Two phenol groups connected via a 2,2-propylidene bridge.
  • Applications : Widely used in polycarbonate plastics and thermal paper coatings .
  • Key Differences: Linker Group: BPA uses a flexible propane-derived linker, whereas Phenol, 4,4'-indole-2,3-diyldi- employs a rigid indole core. Electronic Effects: The indole’s aromaticity and nitrogen atom may enhance π-π stacking and hydrogen-bonding interactions compared to BPA’s aliphatic linker.
2.1.2 3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Structure : A phthalimide scaffold with chloro and phenyl substituents.
  • Applications: Monomer for polyimide synthesis .
  • Key Differences: Functional Groups: Lacks phenol groups but includes electron-withdrawing phthalimide and chloro moieties. Reactivity: The phthalimide’s carbonyl groups facilitate nucleophilic substitution, unlike the indole-phenol system, which may favor electrophilic aromatic substitution.
2.1.3 Dimethyl Indole-2,3-dicarboxylates
  • Example: Dimethyl 5-methylindole-2,3-dicarboxylate (C₁₃H₁₁NO₄).
  • Structure : Indole core with ester groups at positions 2 and 3.
  • Synthesis : Prepared from diphenylhydrazines and dimethyl acetylenedicarboxylate (DMAD) in moderate yields .
  • Key Differences: Substituents: Ester groups dominate reactivity, contrasting with the phenolic -OH groups in the target compound.

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Predicted/Reported CCS (Ų) Ionization State Reference
Phenol, 4,4'-indole-2,3-diyldi- C₂₀H₁₅NO₂ Phenol, Indole 171.3 (M+H⁺), 177.5 (M-H⁻) [M+H]⁺, [M-H]⁻
Bisphenol A C₁₅H₁₆O₂ Phenol, Propylidene N/A N/A
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, Chloro N/A N/A

Notes:

  • BPA’s lack of heteroatoms reduces polarity compared to the indole derivative.

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